molecular formula C14H15N3O3 B3821899 N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea

N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea

Cat. No. B3821899
M. Wt: 273.29 g/mol
InChI Key: JMGUIMDZDHVKMT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea, commonly known as DPU-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DPU-4 belongs to the class of urea derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of DPU-4 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. DPU-4 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. DPU-4 also inhibits the activation of STAT3, a transcription factor that plays a crucial role in cancer growth and inflammation. In neurodegenerative disorders, DPU-4 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DPU-4 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DPU-4 also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

DPU-4 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DPU-4 also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of DPU-4 is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research related to DPU-4. One area of research is to investigate the potential of DPU-4 as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders in clinical trials. Another area of research is to further elucidate the mechanism of action of DPU-4 and identify its molecular targets. Additionally, the development of more water-soluble derivatives of DPU-4 could improve its efficacy and administration in vivo.

Scientific Research Applications

DPU-4 has been extensively studied for its potential therapeutic properties in various preclinical models. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer, DPU-4 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and DPU-4 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-3-4-13(20-2)12(9-11)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGUIMDZDHVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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